1H-Pyrrolo[2,3-b]pyridine, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-
Description
1H-Pyrrolo[2,3-b]pyridine, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]- (hereafter referred to as 4-Cl-SEM-pyrrolopyridine) is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core with a chlorine substituent at position 4 and a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group at position 1. The SEM group is widely employed in organic synthesis to protect reactive nitrogen atoms during multi-step reactions, enabling selective functionalization .
This compound serves as a critical intermediate in pharmaceutical research, particularly in the synthesis of kinase inhibitors (e.g., MAP4K1, HPK1) and immunomodulators . Its structural framework allows for further derivatization at positions 3, 5, and 6, making it a versatile scaffold for drug discovery.
Properties
IUPAC Name |
2-[(4-chloropyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2OSi/c1-18(2,3)9-8-17-10-16-7-5-11-12(14)4-6-15-13(11)16/h4-7H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIRRBIOVUGENX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=C(C=CN=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470416 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869335-19-3 | |
| Record name | 4-Chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869335-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct SEM Protection of 4-Chloro-1H-Pyrrolo[2,3-b]Pyridine
The most widely reported method for synthesizing 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine involves the direct alkylation of 4-chloro-1H-pyrrolo[2,3-b]pyridine with (2-(chloromethoxy)ethyl)trimethylsilane (SEM-Cl) under basic conditions. In a representative procedure, 4-chloro-1H-pyrrolo[2,3-b]pyridine (2.00 g, 14.9 mmol) is dissolved in a 1:1 mixture of tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) under nitrogen atmosphere. Sodium hydride (60% dispersion in mineral oil, 0.600 g, 15.0 mmol) is added at 0°C to deprotonate the pyrrole nitrogen, forming a reactive alkoxide intermediate. SEM-Cl (3.17 mL, 17.9 mmol) is then introduced dropwise, and the reaction mixture is stirred at room temperature for 21 hours.
The extended reaction time ensures complete conversion, as monitored by liquid chromatography–mass spectrometry (LC-MS). Workup involves partitioning the mixture between ethyl acetate and water, followed by extraction, drying over magnesium sulfate, and purification via silica gel chromatography using 25% ethyl acetate in hexanes. This method yields the target compound as a viscous orange oil (2.26 g, 57% yield), with LC-MS confirming a molecular ion peak at m/z = 265.20 [M+H]. The use of DMF as a co-solvent enhances the solubility of both the starting material and the SEM-Cl reagent, while THF moderates the reaction exotherm.
Alternative Precursors and Protective Group Strategies
While direct SEM protection remains the most straightforward approach, alternative routes have been explored for specialized applications. For instance, 4-chloro-1H-pyrrolo[2,3-b]pyridine can first be protected with a phenylsulfonyl group before SEM introduction, though this adds synthetic complexity. In one protocol, 4-chloro-7-azaindole (6.0 g, 0.039 mol) reacts with phenylsulfonyl chloride (13.77 g, 0.058 mol) in acetone at 0°C in the presence of potassium carbonate. The resulting 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is then subjected to SEM protection under similar basic conditions. However, this multistep sequence offers no significant advantage over direct SEM protection and introduces additional purification challenges.
Comparative studies between sulfonyl and SEM protecting groups reveal critical differences in stability and deprotection requirements. The SEM group demonstrates superior compatibility with palladium-catalyzed cross-coupling reactions, as evidenced by its widespread use in synthesizing 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. In contrast, sulfonyl-protected derivatives require harsh reducing conditions for deprotection, limiting their utility in multistep syntheses.
Optimization of Reaction Conditions
Base Selection and Solvent Systems
The choice of base significantly impacts reaction efficiency and selectivity. Sodium hydride (NaH) remains the preferred base for SEM protection due to its strong deprotonating ability and minimal side reactions. In contrast, weaker bases like sodium hydroxide require phase-transfer catalysts, as demonstrated in the sulfonylation of 4-chloro-1H-pyrrolo[2,3-b]pyridine with p-toluenesulfonyl chloride. That reaction employs benzyltriethylammonium chloride to facilitate interfacial electron transfer, achieving a 78% yield after 2 hours at 0°C. However, this approach is less effective for SEM protection, where the bulkier SEM-Cl demands more vigorous activation.
Solvent polarity plays a crucial role in reaction kinetics. Polar aprotic solvents like DMF enhance nucleophilicity of the deprotonated pyrrole nitrogen, accelerating the alkylation step. Co-solvents such as THF moderate reactivity, preventing over-alkylation or decomposition of heat-sensitive intermediates. A systematic comparison of solvent systems reveals that THF/DMF (1:1 v/v) provides optimal balance between reaction rate and product stability, particularly when handling moisture-sensitive SEM-Cl.
Temperature and Reaction Time
Purification and Characterization
Purification Challenges and Solutions
The SEM-protected product often requires careful purification due to its oily consistency and sensitivity to trace acids. Column chromatography on silica gel with ethyl acetate/hexanes gradients effectively removes unreacted SEM-Cl and sodium salts. However, the compound's high lipophilicity necessitates elution with higher polarity solvents (25–30% ethyl acetate), increasing purification time. Alternative methods, such as trituration with cold methanol, have been explored but yield lower purity due to the product's limited crystallinity.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms successful SEM protection. The $$ ^1H $$ NMR spectrum displays characteristic signals for the SEM group: a triplet at δ 3.45–3.55 ppm (2H, OCH$$ _2 $$CH$$ _2 $$Si), a singlet at δ 0.90–0.95 ppm (9H, Si(CH$$ _3 $$)$$ _3 $$), and a multiplet at δ 4.50–4.70 ppm (2H, OCH$$ _2 $$). The pyrrolopyridine aromatic protons appear as distinct doublets between δ 7.20–8.50 ppm, with coupling constants consistent with the fused bicyclic system.
High-resolution mass spectrometry (HRMS) further validates molecular composition, with exact mass measurements matching the theoretical m/z of 265.20 [M+H]. Fourier-transform infrared (FT-IR) spectroscopy reveals N–H stretching vibration absence at ~3400 cm$$ ^{-1} $$, confirming complete protection of the pyrrole nitrogen.
The SEM-protected compound serves as a key intermediate for synthesizing pharmaceutically active molecules. For example, Suzuki–Miyaura cross-coupling at the C2 position enables introduction of aryl or heteroaryl groups, while Buchwald–Hartwig amination at C4 facilitates amine substitution. The SEM group’s orthogonality to common protecting groups allows sequential functionalization of the pyrrolopyridine core.
Deprotection under mild acidic conditions (e.g., HCl in THF) regenerates the NH moiety without affecting other functional groups. This contrasts with sulfonyl-protected derivatives, which require harsh reducing agents like lithium aluminum hydride. The SEM group’s compatibility with diverse reaction conditions underscores its utility in multistep syntheses.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]- undergoes various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]- has several scientific research applications:
Medicinal chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes and other biological targets.
Materials science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological research: It serves as a tool compound for studying various biological processes and pathways
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]- involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues
Halogen-Substituted Pyrrolopyridines with SEM Groups
*Calculated based on molecular formula C₁₃H₁₈ClN₂O₂Si.
Key Observations :
- Halogen Position : The 4-Cl substituent (target compound) is strategically positioned to influence electronic properties and binding interactions in kinase inhibitors, whereas 5-Br or 6-Cl analogs (e.g., ) may alter steric bulk and solubility .
- Bromine vs. Chlorine : Bromine’s higher atomic weight and polarizability enhance hydrophobic interactions in biological targets compared to chlorine, as seen in 5-Bromo-4-Cl-SEM-pyrrolopyridine ().
Pyrrolopyridines with Alternative Protecting Groups
*Calculated based on molecular formula C₁₅H₂₃ClN₂Si.
Key Observations :
- SEM vs. Trialkylsilyl Groups : SEM groups are cleaved under mild acidic conditions (e.g., HCl/MeOH), whereas triisopropylsilyl groups require stronger fluorides (e.g., TBAF) for removal, impacting synthetic flexibility .
- Functionalization : The carbaldehyde group in 4-Cl-Triisopropylsilyl-pyrrolopyridine-5-carbaldehyde () enables further conjugation, a feature absent in SEM-protected analogs.
SEM Protection Reactions
- 5-Bromo-4-Cl-SEM-pyrrolopyridine : Synthesized via SEM protection (90% yield) followed by bromination (65% yield using NBS) .
Alternative Derivatives
- Triisopropylsilyl-Protected Analogs : Synthesized using triisopropylsilyl chloride under basic conditions, though yields are less frequently reported .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine is a notable member of this class. This article reviews its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
- IUPAC Name: 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine
- Molecular Formula: C11H14ClN2OSi
- Molecular Weight: 246.77 g/mol
- CAS Number: 55052-28-3
Biological Activity Overview
The biological activity of 4-chloro-1H-pyrrolo[2,3-b]pyridine derivatives has been linked to various pharmacological effects:
Anticancer Activity
Recent studies have indicated that pyrrolo[2,3-b]pyridine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through the modulation of key signaling pathways.
Antimicrobial Activity
Pyrrolo[2,3-b]pyridine derivatives have demonstrated antimicrobial properties against a range of pathogens. Research indicates that these compounds can inhibit the growth of bacteria such as Mycobacterium tuberculosis, showcasing their potential as anti-tuberculosis agents. The structure-activity relationship (SAR) studies suggest that modifications at specific positions enhance their antimicrobial efficacy.
Neuroprotective Effects
Some derivatives have been studied for their neuroprotective effects, which may be beneficial in treating neurodegenerative diseases. The ability to cross the blood-brain barrier allows these compounds to exert protective effects on neuronal cells under stress conditions.
Case Studies and Research Findings
A selection of recent studies highlights the biological activity of 4-chloro-1H-pyrrolo[2,3-b]pyridine:
Structure-Activity Relationship (SAR)
The biological activity of pyrrolo[2,3-b]pyridine derivatives is significantly influenced by structural modifications:
- Substituents at Position 4: Chlorine and other halogens enhance the anticancer activity.
- Ester Groups: Improve solubility and bioavailability.
- Trimethylsilyl Group: Enhances stability and facilitates drug delivery.
Q & A
Basic Research Questions
Q. What are the key structural features of 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine, and how do they influence reactivity?
- Answer : The compound features a pyrrolo[2,3-b]pyridine core fused with pyrrole and pyridine rings. Critical substituents include:
- 4-chloro group : Enhances electrophilic substitution reactions and may improve binding affinity to biological targets (e.g., enzymes or receptors) .
- 1-[[2-(trimethylsilyl)ethoxy]methyl] (SEM) group : A protecting group that stabilizes the nitrogen atom during synthesis. It can be removed under acidic conditions (e.g., HCl in dioxane) to regenerate reactive sites for further functionalization .
Q. What are common synthetic routes for preparing this compound?
- Answer : A representative synthesis involves:
Core formation : Cyclocondensation of 2-aminopyridine derivatives with ketones or aldehydes under acidic conditions (e.g., acetic acid/HCl) .
Chlorination : Electrophilic substitution at position 4 using POCl or NCS (N-chlorosuccinimide) .
SEM protection : Reaction with SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) in the presence of a base (e.g., NaH) .
- Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| SEM protection | SEM-Cl, NaH, THF, 0°C → rt | 75–85 | >95 |
| Chlorination | POCl, reflux | 60–70 | 90 |
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for kinase inhibition?
- Answer :
- Position 5 : Introduce hydrogen bond acceptors (e.g., trifluoromethyl, pyrimidinyl) to interact with residues like G485 in FGFR1, improving inhibitory potency .
- Position 3 : Modify with hydrophobic groups (e.g., methoxyphenyl) to occupy hydrophobic pockets in kinases .
- Experimental Design :
Molecular docking : Use software like AutoDock Vina to predict binding modes with FGFR1 (PDB: 3RH0).
In vitro assays : Measure IC values against FGFR isoforms (e.g., FGFR1–4) using fluorescence-based kinase assays .
- Example Data :
| Compound | FGFR1 IC (nM) | FGFR2 IC (nM) |
|---|---|---|
| 4h (SEM-protected) | 7 | 9 |
| Parent (unmodified) | 712 | >1000 |
Q. How can contradictory biological activity data be resolved for pyrrolo[2,3-b]pyridine derivatives?
- Answer : Discrepancies often arise from:
- Purity issues : Use HPLC-MS to verify compound integrity (>98% purity required for reproducible assays) .
- Assay variability : Standardize cell lines (e.g., 4T1 breast cancer cells) and use orthogonal assays (e.g., apoptosis via Annexin V/PI staining vs. caspase-3 activation) .
Q. What strategies improve the solubility and bioavailability of this compound?
- Answer :
- SEM group removal : Deprotection under mild acidic conditions increases polarity .
- Prodrug design : Conjugate with PEG or amino acids to enhance aqueous solubility .
- Methodology :
- LogP measurement : Use shake-flask or chromatographic methods (e.g., HPLC retention time correlation).
- In vivo PK studies : Monitor plasma concentration-time profiles in rodent models after oral administration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
